molecular formula C19H23NO2 B258757 N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

Katalognummer B258757
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: YXZNJULSOSIRTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes, including pain perception, mood, appetite, and inflammation. By inhibiting FAAH, A-836,339 can increase the levels of endocannabinoids, which may have therapeutic benefits in various diseases.

Wirkmechanismus

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, including CB1 and CB2 receptors, which are involved in various physiological processes, such as pain perception, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide are primarily mediated by the increased levels of endocannabinoids. Anandamide and 2-AG have been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in various preclinical models. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide can enhance the activity of endocannabinoids and potentially provide therapeutic benefits in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide in lab experiments is that it specifically targets FAAH and does not affect other enzymes involved in endocannabinoid metabolism. This allows for more precise modulation of endocannabinoid levels and avoids potential side effects associated with non-specific cannabinoid receptor agonists or antagonists. One limitation is that N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has relatively low potency and selectivity compared to other FAAH inhibitors, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including chronic pain, anxiety, depression, and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of FAAH inhibitors, as well as their potential side effects and safety profiles.

Synthesemethoden

The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves several steps, starting from 2-ethyl-6-methylphenol and 2-chlorobutanoic acid. The first step is the conversion of 2-ethyl-6-methylphenol to 2-ethyl-6-methylphenyl ether, which is then reacted with 2-chlorobutanoic acid to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is coupled with phenoxyamine to give N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide.

Wissenschaftliche Forschungsanwendungen

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been extensively studied in preclinical models of various diseases, including pain, anxiety, depression, and inflammation. In animal studies, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.

Eigenschaften

Produktname

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

Molekularformel

C19H23NO2

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

InChI

InChI=1S/C19H23NO2/c1-4-15-11-9-10-14(3)18(15)20-19(21)17(5-2)22-16-12-7-6-8-13-16/h6-13,17H,4-5H2,1-3H3,(H,20,21)

InChI-Schlüssel

YXZNJULSOSIRTH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.